![molecular formula C13H13BO2 B3230187 4-Methyl-3-phenylbenzenboronic acid CAS No. 1293362-78-3](/img/structure/B3230187.png)
4-Methyl-3-phenylbenzenboronic acid
Overview
Description
4-Methyl-3-phenylbenzenboronic acid is a boronic acid compound with the CAS number 1293362-78-3 . It has a molecular weight of 212.06 and its IUPAC name is (6-methyl-[1,1’-biphenyl]-3-yl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methyl-3-phenylbenzenboronic acid is1S/C13H13BO2/c1-10-7-8-12 (14 (15)16)9-13 (10)11-5-3-2-4-6-11/h2-9,15-16H,1H3
. This indicates that the compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
4-Methyl-3-phenylbenzenboronic acid is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
- Significance : SM coupling is mild, functional group-tolerant, and environmentally benign, making it a versatile tool for organic synthesis .
Suzuki–Miyaura Cross-Coupling Reactions
Boronic Acid-Based Sensors
Safety and Hazards
The safety information for 4-Methyl-3-phenylbenzenboronic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
Boronic acids, including 4-Methyl-3-phenylbenzenboronic acid, have been gaining interest in medicinal chemistry due to their ability to bind with carbohydrates . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 4-Methyl-3-phenylbenzenboronic acid acts as a nucleophile . It participates in transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction forms a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Methyl-3-phenylbenzenboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a base, and the temperature . Additionally, the compound’s stability could be influenced by factors such as temperature and humidity .
properties
IUPAC Name |
(4-methyl-3-phenylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJRATBOKHZFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylbenzenboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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